4-(Butylamino)-3-nitrobenzonitrile
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Overview
Description
4-(Butylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C11H13N3O2 It is a derivative of benzonitrile, where the benzene ring is substituted with a butylamino group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group at the 3-position. This is followed by the substitution of the amino group with a butyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: 4-(Butylamino)-3-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Butylamino)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the butylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Butylamino)benzonitrile: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitrobenzonitrile: Lacks the butylamino group, reducing its ability to interact with biological macromolecules.
4-(Butylamino)-3-aminobenzonitrile: A reduced form of 4-(Butylamino)-3-nitrobenzonitrile, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the butylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(butylamino)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-6-13-10-5-4-9(8-12)7-11(10)14(15)16/h4-5,7,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCOPOIQUGTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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